4-Acetyl Ramelteon

Vue d'ensemble

Description

Synthesis Analysis

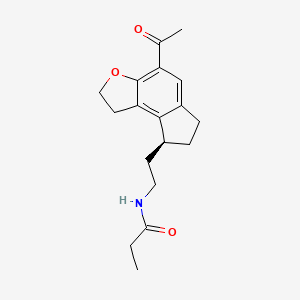

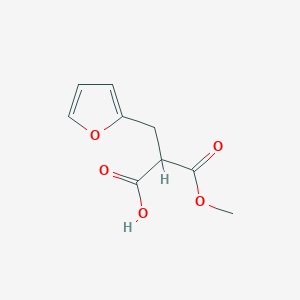

A concise six-step asymmetric synthesis of nearly enantiomerically pure ramelteon was developed from a monocyclic precursor . The synthetically challenging tricyclic 1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan core of ramelteon was assembled by using Ir-catalyzed O-vinylation and Rh-catalyzed vinyl ether annulation through directed C–H bond activation . The chirality was introduced with enantioselective reduction of an α,β-unsaturated nitrile moiety under hydrosilylation conditions using a Cu II/Walphos type catalyst .Molecular Structure Analysis

Ramelteon’s molecular structure consists of a tricyclic 1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan core containing a chiral substituent . This structure suggests that its concise and efficient asymmetric synthesis might be challenging .Chemical Reactions Analysis

The tricyclic 1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan core of ramelteon was assembled by using Ir-catalyzed O-vinylation and Rh-catalyzed vinyl ether annulation through directed C–H bond activation . The chirality was introduced with enantioselective reduction of an α,β-unsaturated nitrile moiety under hydrosilylation conditions using a Cu II/Walphos type catalyst .Physical And Chemical Properties Analysis

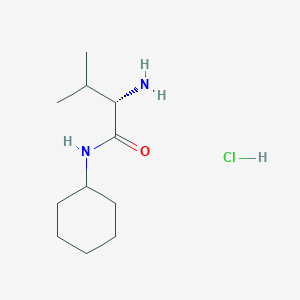

The molecular formula of 4-Acetyl Ramelteon is C18H23NO3 . The molecular weight is 301.38 g/mol .Applications De Recherche Scientifique

Treatment of Insomnia

4-Acetyl Ramelteon, as a derivative of ramelteon, is primarily researched for its potential in treating insomnia. It acts on melatonin MT1 and MT2 receptors, which are crucial for sleep regulation. Clinical trials have shown that ramelteon can decrease sleep latency and increase total sleep time and sleep efficiency .

Chronobiotic Agent

The compound has been studied for its chronobiotic properties, meaning it can influence the body’s internal clock. This application is particularly relevant for disorders related to circadian rhythm disruptions, such as jet lag or shift work sleep disorder .

Memory Enhancement

Research indicates that melatonin and its derivatives, including 4-Acetyl Ramelteon, may enhance long-term memory by modulating protein phosphorylation. This could lead to potential applications in treating memory-related disorders .

Neuroprotective Effects

There’s ongoing research into the neuroprotective effects of melatonergic drugs like 4-Acetyl Ramelteon. These compounds could potentially be used to protect neuronal health and function, which is vital in conditions like Alzheimer’s disease .

Anxiety and Mood Disorders

Due to its action on melatonin receptors, 4-Acetyl Ramelteon is being explored for its anxiolytic effects. It may help in managing anxiety and mood disorders without the dependency risks associated with traditional anxiolytics .

Regulation of Metabolic Functions

Melatonin receptors play a role in metabolic regulation. As such, 4-Acetyl Ramelteon could be applied in scientific research focusing on metabolic disorders, including obesity and diabetes .

Cancer Research

There is preliminary evidence that melatonin and its analogs may have anti-cancer properties. 4-Acetyl Ramelteon could be part of research efforts to explore new cancer treatments, particularly those that involve the body’s hormonal and immune responses .

Addiction Medicine

Finally, 4-Acetyl Ramelteon’s potential in addiction medicine is being evaluated. Its non-addictive profile makes it a candidate for research into mitigating withdrawal symptoms and reducing relapse rates in substance abuse disorders .

Mécanisme D'action

- 4-Acetyl Ramelteon is a potent and selective agonist at melatonin MT1 and MT2 receptors . These receptors are located in the suprachiasmatic nucleus (SCN) of the brain, which serves as the body’s “master clock” for regulating the 24-hour sleep-wake cycle.

Target of Action

Biochemical Pathways

Propriétés

IUPAC Name |

N-[2-[(8S)-4-acetyl-2,6,7,8-tetrahydro-1H-cyclopenta[e][1]benzofuran-8-yl]ethyl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO3/c1-3-16(21)19-8-6-12-4-5-13-10-15(11(2)20)18-14(17(12)13)7-9-22-18/h10,12H,3-9H2,1-2H3,(H,19,21)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYKIXTOHVJPYMI-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NCCC1CCC2=CC(=C3C(=C12)CCO3)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)NCC[C@@H]1CCC2=CC(=C3C(=C12)CCO3)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Acetyl Ramelteon | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2-Azidoethyl)[3-(dimethylamino)propyl]methylamine dihydrochloride](/img/structure/B1377198.png)

![3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid](/img/structure/B1377209.png)

![4-Azatricyclo[5.2.1.0,2,6]decane hydrochloride](/img/structure/B1377211.png)

![2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B1377215.png)